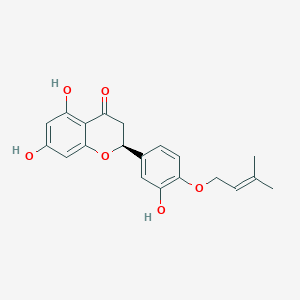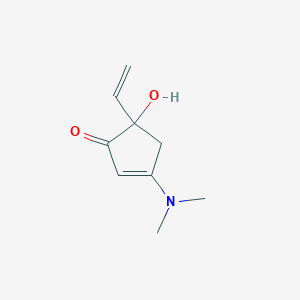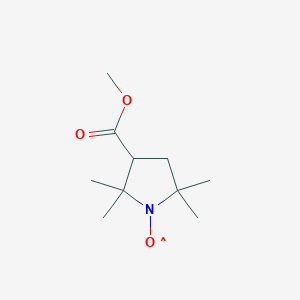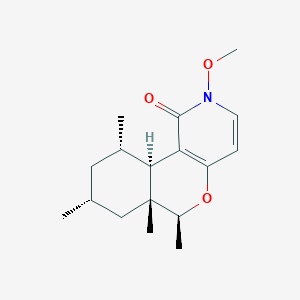
Ruprechstyril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruprechstyril is a natural product found in Ruprechtia tangarana with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
The scientific research on Ruprechstyril includes its isolation and structural analysis. Ruprechstyril was isolated from the stem bark and twigs of Ruprechtia tangarana, a previously uninvestigated plant. This isolation was guided by bioassay tests against P388 lymphocytic leukemia cell line and human cancer cell lines. The structure of Ruprechstyril was determined using high-resolution mass spectrometry (HRMS) and one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra, confirmed by single-crystal X-ray analysis (Pettit et al., 2003).
Synthesis
Another area of research is the synthesis of Ruprechstyril. An efficient total synthesis method for natural isocarbostyril ruprechstyril, isolated from Ruprechtia tangarana, was developed. This process involved the condensation of specific compounds, followed by a series of chemical reactions leading to the formation of Ruprechstyril (Saeed, 2013).
Drug Discovery and Development
Ruprechstyril also finds relevance in broader drug discovery and development discussions. Research in this field focuses on the clinical status of experimental drugs discovered or optimized using computer-aided drug design, which is a crucial aspect of modern pharmaceutical research (Talele, Khedkar, & Rigby, 2010).
Propiedades
Nombre del producto |
Ruprechstyril |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
8-hydroxy-6-methoxy-3-pentyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-6-11-7-10-8-12(19-2)9-13(17)14(10)15(18)16-11/h7-9,17H,3-6H2,1-2H3,(H,16,18) |
Clave InChI |
BRJKVEZOBBRQDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=CC(=CC(=C2C(=O)N1)O)OC |
Sinónimos |
ruprechstyril |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one](/img/structure/B1247488.png)





![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)





